molecular formula C9H12N2O2 B572177 methyl 2-(2,6-diaminophenyl)acetate CAS No. 1341124-14-8

methyl 2-(2,6-diaminophenyl)acetate

Cat. No.: B572177
CAS No.: 1341124-14-8
M. Wt: 180.207
InChI Key: VCKIJAPQGBZVKE-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-diaminophenyl)acetate (CAS: 196100-87-5; alternative CAS: 1341124-14-8) is an organic compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.17 g/mol . Structurally, it consists of a phenyl ring substituted with two amino groups at the 2,6-positions and an acetate ester group at the benzylic position. Key synonyms include SCHEMBL12204370 and AKOS025149716 .

Properties

CAS No.

1341124-14-8

Molecular Formula

C9H12N2O2

Molecular Weight

180.207

IUPAC Name

methyl 2-(2,6-diaminophenyl)acetate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5,10-11H2,1H3

InChI Key

VCKIJAPQGBZVKE-UHFFFAOYSA-N

SMILES

COC(=O)CC1=C(C=CC=C1N)N

Synonyms

methyl 2-(2,6-diaminophenyl)acetate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,6-diaminophenyl)acetate can be synthesized through several synthetic routes. One common method involves the esterification of 2-(2,6-diaminophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct amination of methyl 2-bromoacetate with 2,6-diaminobenzene. This reaction is usually performed in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-diaminophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Methyl 2-(2,6-dinitrophenyl)acetate.

    Reduction: Methyl 2-(2,6-diaminophenyl)ethanol.

    Substitution: Methyl 2-(2,6-dihalophenyl)acetate or methyl 2-(2,6-dialkylphenyl)acetate.

Scientific Research Applications

Methyl 2-(2,6-diaminophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving esterases and amidases.

    Industry: The compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of methyl 2-(2,6-diaminophenyl)acetate depends on its specific application. In biological systems, the compound may act as a substrate or inhibitor of enzymes involved in ester hydrolysis or amide bond formation. The amino groups can form hydrogen bonds with active site residues, while the ester group can undergo nucleophilic attack by catalytic residues.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between methyl 2-(2,6-diaminophenyl)acetate and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 196100-87-5 C₉H₁₂N₂O₂ 180.17 2,6-diaminophenyl, methyl ester
Methyl 2-phenylacetoacetate 16648-44-5 C₁₁H₁₂O₃ 192.21 Phenyl, acetyl, methyl ester
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate 1193392-97-0 C₁₂H₁₅FO₄ 242.24 4-fluoro, 2,6-dimethoxy, ethyl ester
Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate 15307-78-5 C₁₅H₁₃Cl₂NO₂ 310.18 2,6-dichloroanilino, methyl ester

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The diaminophenyl group in the target compound donates electrons via its amino groups, increasing aromatic ring reactivity toward electrophiles. In contrast, chloro (e.g., C₁₅H₁₃Cl₂NO₂) and fluoro (e.g., C₁₂H₁₅FO₄) substituents withdraw electrons, reducing reactivity .
  • Solubility: The amino groups enhance hydrophilicity compared to halogenated derivatives, which are more lipophilic .

Crystallographic and Stability Data

  • Crystal Packing: Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate (C₁₅H₁₃Cl₂NO₂) exhibits a dihedral angle of 63.80° between aromatic rings, stabilized by N–H⋯O hydrogen bonds. Short C–Cl⋯C interactions (3.5706 Å) further stabilize the lattice .
  • Thermal Stability: Halogenated compounds (e.g., Cl, F) generally exhibit higher thermal stability due to stronger C–X bonds, whereas amino-substituted compounds may degrade at lower temperatures .

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